molecular formula C18H39NO2 B1662259 2-Aminooctadecane-1,3-diol CAS No. 3102-56-5

2-Aminooctadecane-1,3-diol

Cat. No. B1662259
CAS RN: 3102-56-5
M. Wt: 301.5 g/mol
InChI Key: OTKJDMGTUTTYMP-QRWMCTBCSA-N
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Description

2-Aminooctadecane-1,3-diol belongs to the class of organic compounds known as 1,2-aminoalcohols . It is an aminodiol that is octadecane bearing two hydroxy substituents at positions 1 and 3 as well as an amino substituent at position 2 . It is a sphingoid and an aminodiol .


Molecular Structure Analysis

The molecular formula of 2-Aminooctadecane-1,3-diol is C18H39NO2 . The InChI string is InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Aminooctadecane-1,3-diol are as follows :

Future Directions

Sphingolipids, including 2-Aminooctadecane-1,3-diol, have become the focus of several fields of research in the medical and biological sciences, as these bioactive lipids have been identified as potent signaling and messenger molecules . Sphingolipids are now being exploited as therapeutic targets for several pathologies .

properties

IUPAC Name

2-aminooctadecane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKJDMGTUTTYMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860166
Record name 2-Aminooctadecane-1,3-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminooctadecane-1,3-diol

CAS RN

13552-09-5, 3102-56-5
Record name 2-Amino-1,3-octadecanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13552-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminooctadecane-1,3-diol
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Record name 2-Aminooctadecane-1,3-diol
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Record name 2-aminooctadecane-1,3-diol
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Record name 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

158 g of the above compound are dissolved in 1054 cm3 of methanol including 10% of water containing 129.1 g of potassium hydroxide. The reaction medium is brought to reflux for 6 hours and then filtered through paper while hot. The filtrate is made up with 300 cm3 of water and left at 4° C. overnight. The solid formed is isolated by filtration on a glass sinter. 145 g of 2-amino-3-hydroxyoctadecanol or dihydrosphingosine are thereby obtained in pure erythro form.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
above compound
Quantity
158 g
Type
reactant
Reaction Step Two
Name
Quantity
129.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1054 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminooctadecane-1,3-diol
Reactant of Route 2
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Reactant of Route 6
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Citations

For This Compound
82
Citations
SDS Pinto, SG Davies, AM Fletcher, SK Newton… - Tetrahedron …, 2021 - Elsevier
A short asymmetric synthesis of sphinganine [(2S,3R)-2-aminooctadecane-1,3-diol] and its C(2)-epimer is reported. The synthesis of sphinganine employs diastereoselective …
Number of citations: 3 www.sciencedirect.com
C Siciliano, A Barattucci, P Bonaccorsi… - The Journal of …, 2014 - ACS Publications
A total synthesis of d-erythro-sphinganine [(2S,3R)-2-aminooctadecane-1,3-diol] starting from commercial N-tert-butyloxycarbonyl-l-serine methyl ester is described. The approach is …
Number of citations: 32 pubs.acs.org
M Martin-Lomas, D Chapman - Chemistry and Physics of Lipids, 1973 - Elsevier
The pmr spectra of fully acetylated 2S: 3R-2 amino-trans-4 octadecene-1, 3 diol (sphingosine) (lb), 2S : 3R-2 aminooctadecane-1, 3 diol (dihydrosphingosine) (2b), 1-O-β-D-…
Number of citations: 25 www.sciencedirect.com
RA Rajewski, DG Kosednar, TA Matches… - … of pharmaceutical and …, 1995 - Elsevier
SPC-100270 drug substance ((2S,3S)-2-aminooctadecane-1,3-diol) is a synthetic sphingosine analogue possessing limited ultraviolet absorbance (UV) and two chiral centres. …
Number of citations: 21 www.sciencedirect.com
ST Pruett, A Bushnev, K Hagedorn, M Adiga… - Journal of lipid …, 2008 - ASBMB
"Sphingosin" was first described by JLW Thudichum in 1884 and structurally characterized as 2S,3R,4E-2-aminooctadec-4-ene-1,3-diol in 1947 by Herb Carter, who also proposed the …
Number of citations: 462 www.jlr.org
H Wakita, K Nishimura, M Takigawa - Journal of investigative dermatology, 1992 - Elsevier
The composition of molecular species of free long-chain bases (FLCB) isolated from stratum corneum of various human skin conditions was analyzed by the high-performance liquid …
Number of citations: 30 www.sciencedirect.com
IIJC on Biochemical - Advances in Carbohydrate Chemistry and …, 2000 - Elsevier
Publisher Summary This chapter provides an overview of the nomenclature of glycolipids. The term “glycolipid” designates any compound containing one or more monosaccharide …
Number of citations: 0 www.sciencedirect.com
K Munesada, M Yuasa, T Suga - Journal of the Chemical Society …, 1991 - pubs.rsc.org
Twelve cerebrosides were isolated from the brain tissues of the bullfrog (Rana catesbeiana) and they were characterised as 1-o-β-D-galactopyranosyl ceramides. On the basis of …
Number of citations: 9 pubs.rsc.org
EE George, JB Polya - Australian Journal of Chemistry, 1979 - CSIRO Publishing
Oxazolines prepared from sphingoids or analogues and imidic esters were obtained as mixtures in which the isomer with heterocyclic oxygen derived from O1 of the parent sphingoid …
Number of citations: 2 www.publish.csiro.au
S Carlo, B Anna, B Paola, L Antonella, M Lucio… - 2014
Number of citations: 0

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